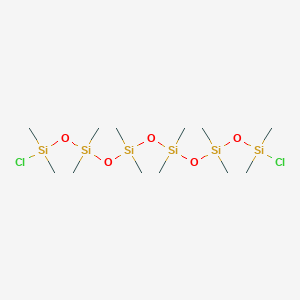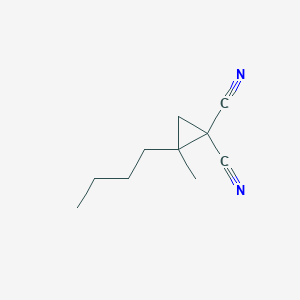
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile, also known as BCD, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a novel therapeutic agent. BCD is a cyclopropane derivative that has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. Studies have suggested that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may modulate the activity of various transcription factors involved in inflammation and oxidative stress, such as nuclear factor-kappa B and activator protein-1. Furthermore, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may activate various signaling pathways involved in neuroprotection, such as the PI3K/Akt pathway.
Effets Biochimiques Et Physiologiques
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to have various biochemical and physiological effects on the body. Studies have demonstrated that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile can induce apoptosis in cancer cells, leading to cell death. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Moreover, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to protect neurons from oxidative stress, preventing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile in lab experiments is its wide range of biological activities, making it a versatile tool for studying various biological processes. Additionally, the synthesis method for 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been optimized to achieve high yields and purity, making it readily available for research purposes. However, one of the limitations of using 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile. One area of focus is the optimization of the synthesis method to achieve even higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile and its potential therapeutic applications. Furthermore, the development of novel delivery systems for 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may enhance its efficacy and reduce its potential toxicity. Finally, the exploration of the potential synergistic effects of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile with other therapeutic agents may lead to the development of novel combination therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile can be achieved through a multistep process involving the reaction of 1,1-cyclopropanedicarboxylic acid with butylmagnesium bromide followed by the reaction with methyl iodide. The resulting product is then treated with potassium cyanide to yield 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile. This synthesis method has been optimized to achieve high yields and purity of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile.
Applications De Recherche Scientifique
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to possess a wide range of biological activities, making it a promising candidate for various therapeutic applications. Studies have demonstrated that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to have neuroprotective effects, protecting neurons from oxidative stress and preventing neuronal cell death.
Propriétés
Numéro CAS |
16738-89-9 |
|---|---|
Nom du produit |
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile |
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-butyl-2-methylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C10H14N2/c1-3-4-5-9(2)6-10(9,7-11)8-12/h3-6H2,1-2H3 |
Clé InChI |
YLNNLLQHQHTGKM-UHFFFAOYSA-N |
SMILES |
CCCCC1(CC1(C#N)C#N)C |
SMILES canonique |
CCCCC1(CC1(C#N)C#N)C |
Synonymes |
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



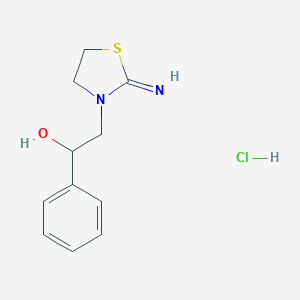
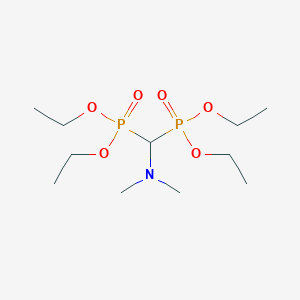
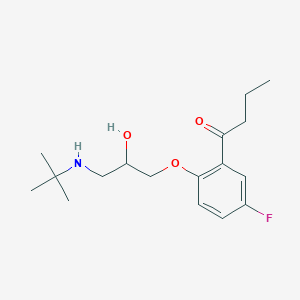
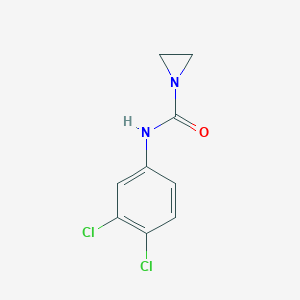
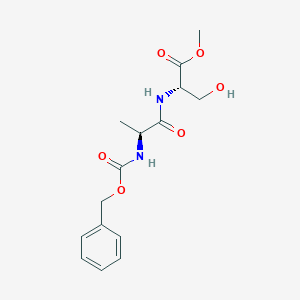
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)
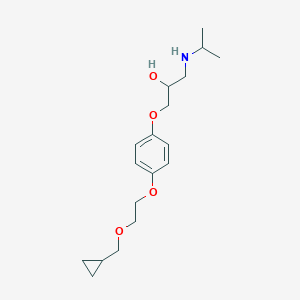
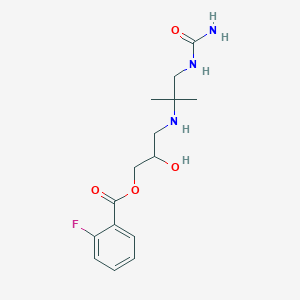
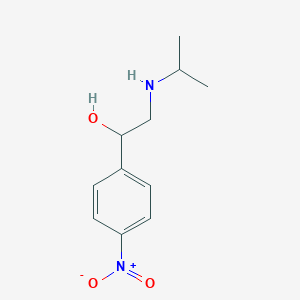
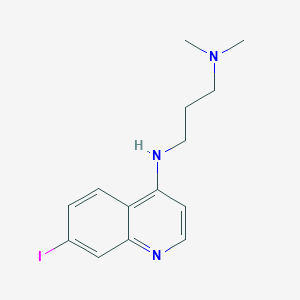
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)
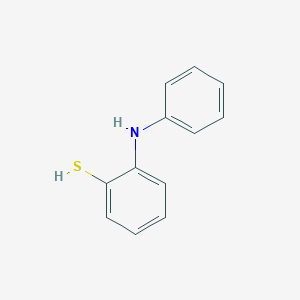
![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)
